[3-(Benzyloxy)phenyl](2-thienyl)methanol
Description
3-(Benzyloxy)phenylmethanol is a bifunctional aromatic alcohol characterized by a benzyloxy-substituted phenyl ring and a 2-thienyl group attached to a central hydroxymethyl (-CH₂OH) moiety. The benzyloxy group (PhCH₂O-) at the 3-position of the phenyl ring enhances steric bulk and electron-donating properties, while the 2-thienyl group introduces heteroaromaticity and π-conjugation variability. The methanol group enables hydrogen bonding, influencing solubility and reactivity.
Properties
Molecular Formula |
C18H16O2S |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(3-phenylmethoxyphenyl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C18H16O2S/c19-18(17-10-5-11-21-17)15-8-4-9-16(12-15)20-13-14-6-2-1-3-7-14/h1-12,18-19H,13H2 |
InChI Key |
YPNRORHJPXPVEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(C3=CC=CS3)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(C3=CC=CS3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences :
- Backbone: Contains a phenolic -OH group instead of a hydroxymethyl (-CH₂OH) group.
- Substituents : Features a benzyloxy group at the 4-position and a phenethoxy (-OCH₂CH₂Ph) group at the 3-position of the phenyl ring, compared to the target compound’s 3-benzyloxy and 2-thienyl groups.
Properties :
- Higher polarity due to the phenolic -OH group, increasing water solubility compared to the target compound’s -CH₂OH.
3-[(2-Methylbenzyl)oxy]-1-benzothiophene-2-carbonitrile ()
Structural Differences :
- Core : Benzothiophene (fused thiophene-benzene) vs. the target’s discrete phenyl and thienyl groups.
- Functional Groups : Contains a nitrile (-CN) group instead of -CH₂OH, introducing strong electron-withdrawing effects.
Properties :
- Nitrile group enhances thermal stability and rigidity compared to the target’s flexible -CH₂OH.
2-[3-(Benzyloxy)-4-methoxyphenyl]acetic acid ()
Structural Differences :
- Backbone : Phenylacetic acid (-CH₂COOH) vs. the target’s hydroxymethyl (-CH₂OH).
- Substituents : Methoxy (-OCH₃) at the 4-position and benzyloxy at the 3-position.
Properties :
- Carboxylic acid group confers higher acidity (pKa ~4-5) and water solubility compared to the target’s alcohol (pKa ~15-16).
- Methoxy group enhances electron donation, stabilizing the aromatic ring against electrophilic attack.
3-Phenoxybenzenemethanol ()
Structural Differences :
- Substituents: Phenoxy (-OPh) group at the 3-position of the phenyl ring vs. the target’s benzyloxy (-OCH₂Ph).
- Core : Single phenyl ring with -CH₂OH, lacking the thienyl group.
Properties :
- Phenoxy group reduces steric bulk compared to benzyloxy, increasing accessibility for nucleophilic reactions.
- Absence of thienyl limits electronic diversity; lower lipophilicity (LogP ~2.5) than the target compound (estimated LogP ~3.2).
Tabular Comparison
| Compound | Molecular Weight | Key Functional Groups | Key Substituents | Polarity | Applications |
|---|---|---|---|---|---|
| 3-(Benzyloxy)phenylmethanol | ~296.35* | -CH₂OH, -OCH₂Ph | 3-Benzyloxy, 2-thienyl | Moderate | Pharmaceuticals, materials |
| 4-(Benzyloxy)-3-phenethoxyphenol | 336.38 | -OH, -OCH₂Ph, -OCH₂CH₂Ph | 4-Benzyloxy, 3-phenethoxy | High | Antioxidants, polymers |
| 3-[(2-Methylbenzyl)oxy]-1-benzothiophene-2-carbonitrile | 279.36 | -CN, -OCH₂(2-MePh) | Benzothiophene, 2-methylbenzyloxy | Low | Semiconductors, inhibitors |
| 2-[3-(Benzyloxy)-4-methoxyphenyl]acetic acid | 302.33 | -COOH, -OCH₂Ph, -OCH₃ | 3-Benzyloxy, 4-methoxy | High | NSAIDs, MOFs |
| 3-Phenoxybenzenemethanol | 200.23 | -CH₂OH, -OPh | 3-Phenoxy | Moderate | Surfactants, fragrances |
*Estimated based on molecular formula C₁₈H₁₆O₂S.
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